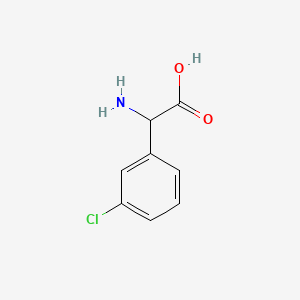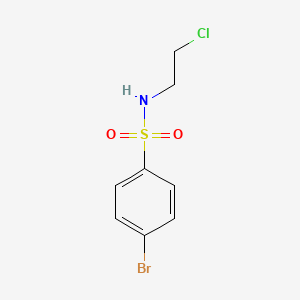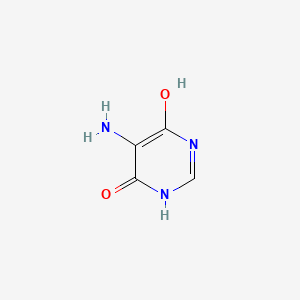
1-(Prop-2-yn-1-yl)pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those with substituents similar to 1-(Prop-2-yn-1-yl)pyrrolidine, often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the introduction of stereochemical diversity in pyrrolidine synthesis, offering access to different stereoisomers from the same starting materials through stereodivergent procedures (Adrio & Carretero, 2019).
Molecular Structure Analysis
For compounds structurally related to 1-(Prop-2-yn-1-yl)pyrrolidine, single crystal X-ray analysis and vibrational spectral studies can provide detailed insights into their molecular structures. Such analyses can reveal the geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and characteristic vibrational absorption bands, contributing to a comprehensive understanding of the molecule's structure and electronic properties (Jin et al., 2023).
Chemical Reactions and Properties
1-(Prop-2-yn-1-yl)pyrrolidine and similar compounds can participate in a variety of chemical reactions due to the reactivity of the pyrrolidine ring and the propargyl group. For example, Rh/Cu-catalyzed reactions involving propargyl alcohols can lead to complex molecules through multi-step cascade transformations, indicating the potential of such compounds to undergo diverse chemical reactions with high chemoselectivity (Li et al., 2015).
Physical Properties Analysis
The physical properties of 1-(Prop-2-yn-1-yl)pyrrolidine and related compounds can be investigated through various spectroscopic and crystallographic techniques. For instance, the synthesis and characterization of similar compounds provide insights into their crystal structures, which are crucial for understanding their physical properties, such as solubility, melting point, and stability (Fu et al., 2006).
Chemical Properties Analysis
The chemical properties of 1-(Prop-2-yn-1-yl)pyrrolidine derivatives can be explored through their reactivity in various chemical reactions. These compounds can act as intermediates in the synthesis of more complex molecules, exhibiting a range of reactivities depending on the substituents and reaction conditions. Studies on similar compounds have demonstrated their potential in forming new C-C bonds and constructing heterocyclic structures, highlighting the versatility and reactivity of the pyrrolidine ring and the propargyl group (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Imidazo[1,2-a]pyridines
- Application Summary: “1-(Prop-2-yn-1-yl)pyrrolidine” is used in the synthesis of imidazo[1,2-a]pyridines, a type of heterocyclic compound .
- Methods of Application: The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
- Results or Outcomes: The result of this process is the creation of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
2. Oxidative Formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines
- Application Summary: “1-(Prop-2-yn-1-yl)pyrrolidine” is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
- Methods of Application: This process is induced by visible light and uses molecular oxygen in the absence of an external photosensitizer .
- Results or Outcomes: The process affords the corresponding formamides in good yields under mild conditions .
3. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, which can be synthesized using “1-(Prop-2-yn-1-yl)pyrrolidine”, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes: The results of these applications are diverse, given the wide range of biological activities that indole derivatives can exhibit. These compounds have shown promise in treating a variety of conditions and diseases .
4. Synthesis of Propargylamines
- Application Summary: “1-(Prop-2-yn-1-yl)pyrrolidine” is used in the synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties .
- Methods of Application: The synthesis of propargylamines often involves reactions with “1-(Prop-2-yn-1-yl)pyrrolidine” under specific conditions. This process is often carried out in a solvent-free environment .
- Results or Outcomes: The result of this process is the creation of propargylamines, which have numerous applications in the field of medicinal chemistry .
5. Synthesis of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- Application Summary: “1-(Prop-2-yn-1-yl)pyrrolidine” is used in the synthesis of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, a useful synthon in Sonogashira cross-coupling reactions .
- Methods of Application: This compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results or Outcomes: The result of this process is the creation of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate .
6. Nitrification Inhibitor for Agricultural Applications
- Application Summary: “1-(Prop-2-yn-1-yl)pyrrolidine” is used in the synthesis of 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), a novel, highly efficient nitrification inhibitor for agricultural applications .
- Methods of Application: MPT acts as a mechanistic, irreversible inhibitor of the key enzyme ammonia monooxygenase, enabling effective retention of ammonium (NH4 +) and suppression of NO3 and N2O production over 21 days in several agricultural soils with pH values ranging from 4.7 to 7.5 .
- Results or Outcomes: MPT outperforms currently available nitrification inhibitors and has great potential for broad application in various agricultural settings .
Safety And Hazards
Zukünftige Richtungen
The future directions of 1-(Prop-2-yn-1-yl)pyrrolidine research could involve exploring its potential applications in various fields, such as medicinal chemistry, due to its ability to participate in a variety of chemical reactions . Further studies could also focus on improving the synthesis process to increase yield and purity .
Eigenschaften
IUPAC Name |
1-prop-2-ynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUPWHFLZEPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305950 | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)pyrrolidine | |
CAS RN |
7223-42-9 | |
| Record name | 1-(2-Propynyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 172884 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7223-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)